2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrrole ring, and substituted with methoxybenzyl and phenyl groups
Preparation Methods
The synthesis of 2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multi-step process involving the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its chemical properties may be beneficial.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
- 1-(4-Butoxy-3-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Fluoro-1-(4-isobutoxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential uses.
Properties
Molecular Formula |
C25H19NO4 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19NO4/c1-29-18-13-11-16(12-14-18)15-26-22(17-7-3-2-4-8-17)21-23(27)19-9-5-6-10-20(19)30-24(21)25(26)28/h2-14,22H,15H2,1H3 |
InChI Key |
KIXFIHREEQQNGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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